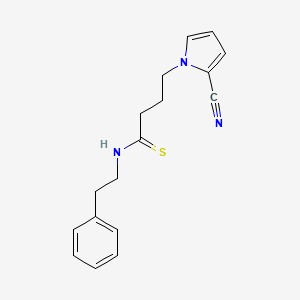![molecular formula C18H18FNO2 B14186707 Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester CAS No. 852288-68-7](/img/structure/B14186707.png)
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of [1-(4-fluorophenyl)-3-butenyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of polymers and resins due to its ability to form stable carbamate linkages.
Mécanisme D'action
The mechanism of action of carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the inhibition of cholinesterase enzymes, where the carbamate group forms a stable bond with the serine residue in the active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenylmethyl ester: Lacks the 4-fluorophenyl substituent, resulting in different chemical properties and applications.
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester: Contains a different fluorophenyl substituent, leading to variations in reactivity and biological activity.
Carbamic acid, N-(2-chloro-4-fluoro-5-methylphenyl)-, phenylmethyl ester:
Uniqueness
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester is unique due to its specific structural features, such as the 4-fluorophenyl and phenylmethyl ester groups
Propriétés
Numéro CAS |
852288-68-7 |
|---|---|
Formule moléculaire |
C18H18FNO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
benzyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate |
InChI |
InChI=1S/C18H18FNO2/c1-2-6-17(15-9-11-16(19)12-10-15)20-18(21)22-13-14-7-4-3-5-8-14/h2-5,7-12,17H,1,6,13H2,(H,20,21) |
Clé InChI |
FXLFGZMJPINQKG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=CC=C(C=C1)F)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)



![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)

![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)

![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
